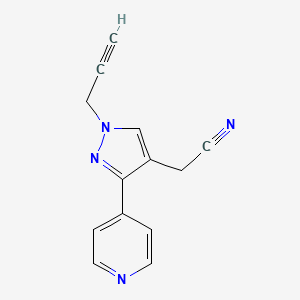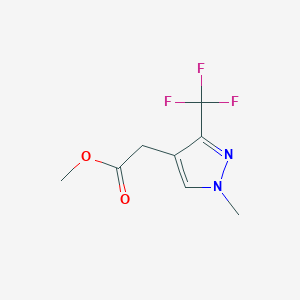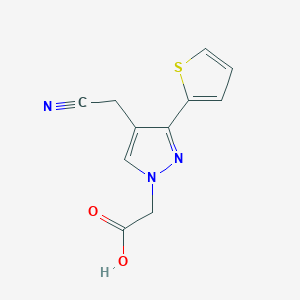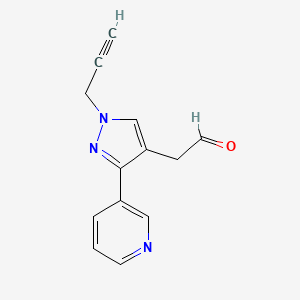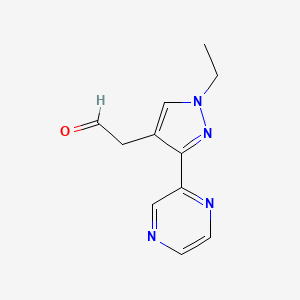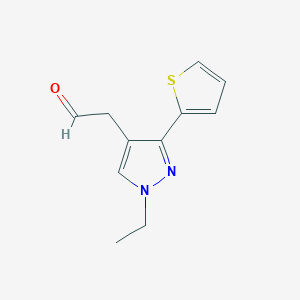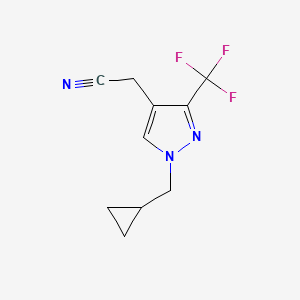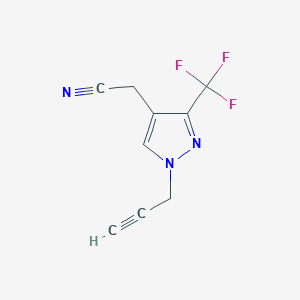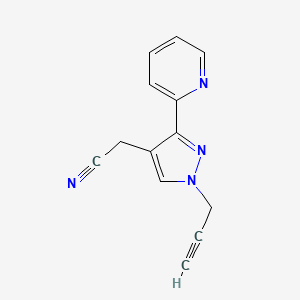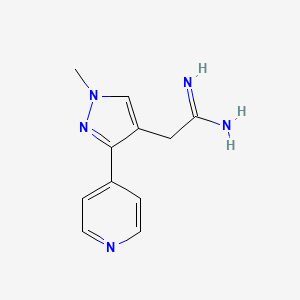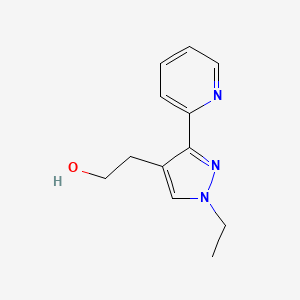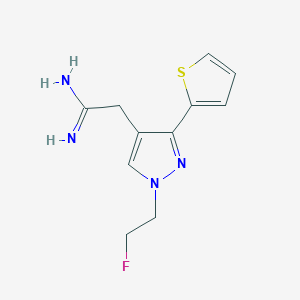
2-(1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetimidamide
Overview
Description
“2-(1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetimidamide” is a chemical compound with the molecular formula C11H13FN4S and a molecular weight of 252.31 g/mol . It is a product intended for research use only.
Molecular Structure Analysis
The molecular structure of this compound corresponds to its assigned structure as per the 1H-NMR Spectrum . The compound consists of a pyrazole ring attached to a thiophene ring via an ethyl linkage, which also carries a fluoro substituent .Scientific Research Applications
Synthesis and Antimicrobial Activity
Compounds with structural features similar to "2-(1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetimidamide" have been synthesized and evaluated for their antimicrobial activity. For instance, novel fluorine-containing pyrazole-based thiazole derivatives have been synthesized and shown potent inhibitory action against a variety of bacteria and fungi, indicating the potential of such compounds in developing new antimicrobial agents (Desai et al., 2012).
Anticancer Drug Candidates
Sulfonamides derived from pyrazole and thiophene moieties have been identified as selective inhibitors of human carbonic anhydrase isoforms IX and XII, which are promising targets for anticancer drug development. Such compounds have shown potent cytotoxic/anticancer and carbonic anhydrase inhibitory effects, highlighting their potential as anticancer drug candidates (Gul et al., 2018).
Enzyme Inhibitory Activity
Thiophene-based heterocyclic compounds, including pyrazole carboxamide derivatives, have been evaluated for their enzyme inhibitory activities against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST). These studies have identified compounds with significant inhibitory activities, suggesting their potential therapeutic applications in treating diseases related to these enzymes (Cetin et al., 2021).
Antioxidant and Anti-inflammatory Activities
Research on pyrazole-based heterocycles has also explored their antioxidant and anti-inflammatory activities. Compounds incorporating the thiophene moiety have been synthesized and found to exhibit both analgesic and anti-inflammatory activities, indicating their potential use in developing new therapeutic agents for inflammatory diseases (Abdel-Wahab et al., 2012).
properties
IUPAC Name |
2-[1-(2-fluoroethyl)-3-thiophen-2-ylpyrazol-4-yl]ethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN4S/c12-3-4-16-7-8(6-10(13)14)11(15-16)9-2-1-5-17-9/h1-2,5,7H,3-4,6H2,(H3,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXRSBPBAFXZKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C=C2CC(=N)N)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



